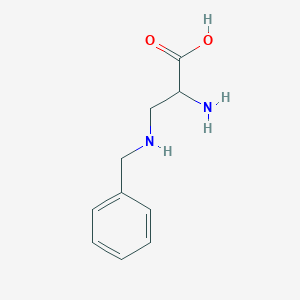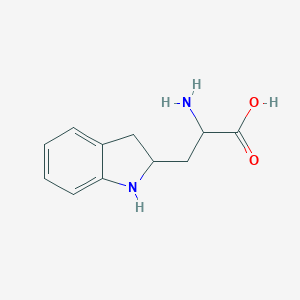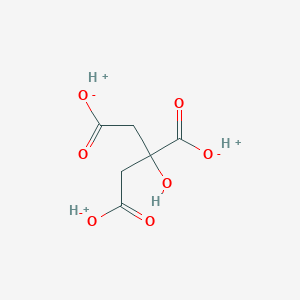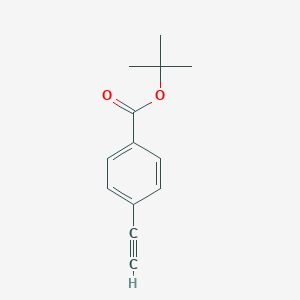
7,8-Dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene, commonly known as tanshinone IIA, is a natural compound found in the roots of Salvia miltiorrhiza, a traditional Chinese medicinal plant. Tanshinone IIA has been extensively studied for its potential therapeutic effects, particularly in the areas of cardiovascular disease, cancer, and inflammation. In
Mechanism of Action
The mechanism of action of tanshinone IIA is complex and varies depending on the disease being studied. In cardiovascular disease, tanshinone IIA has been shown to inhibit platelet aggregation, reduce oxidative stress, and inhibit the expression of adhesion molecules. In cancer, tanshinone IIA has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt pathway. In inflammation, tanshinone IIA has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
Tanshinone IIA has been shown to have a variety of biochemical and physiological effects. In cardiovascular disease, tanshinone IIA has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation. In cancer, tanshinone IIA has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In inflammation, tanshinone IIA has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
Tanshinone IIA has several advantages for lab experiments, including its low toxicity, availability, and ease of synthesis. However, there are also limitations to using tanshinone IIA in lab experiments, including its poor solubility, instability in solution, and potential for degradation.
Future Directions
There are several future directions for research on tanshinone IIA. One area of research is the development of novel drug delivery systems to improve the solubility and stability of tanshinone IIA. Another area of research is the investigation of the potential synergistic effects of tanshinone IIA with other compounds or drugs. Additionally, further studies are needed to fully elucidate the mechanism of action of tanshinone IIA in various diseases and to explore its potential therapeutic effects in other diseases.
Synthesis Methods
Tanshinone IIA can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of synthetic reagents to produce tanshinone IIA, while microbial fermentation uses microorganisms to produce the compound. Plant extraction involves the isolation of tanshinone IIA from the roots of Salvia miltiorrhiza. The most commonly used method for synthesizing tanshinone IIA is chemical synthesis, which involves the reaction of danshensu, a compound found in Salvia miltiorrhiza, with a reducing agent such as sodium borohydride.
Scientific Research Applications
Tanshinone IIA has been extensively studied for its potential therapeutic effects in various diseases. In cardiovascular disease, tanshinone IIA has been shown to have anti-atherosclerotic, anti-thrombotic, and anti-inflammatory effects. In cancer, tanshinone IIA has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In inflammation, tanshinone IIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
122033-85-6 |
|---|---|
Product Name |
7,8-Dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene |
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3,6-dimethyl-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol |
InChI |
InChI=1S/C16H16O3/c1-7-3-4-8(2)11-9(7)5-6-10-12(11)15-16(19-15)14(18)13(10)17/h3-6,13-18H,1-2H3 |
InChI Key |
LZNNOIOAISZOEX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C=C1)C)C4C(O4)C(C3O)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C=C1)C)C4C(O4)C(C3O)O |
Other CAS RN |
122089-49-0 |
synonyms |
7,8-DEDMPH 7,8-dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene 7,8-dihydroxy-5,6-epoxy-1,4-dimethyl-5,6,7,8-tetrahydrophenanthrene, (1Aalph, 2beta, 3alpha, 9Calpha)(+-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



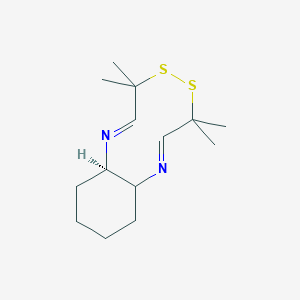

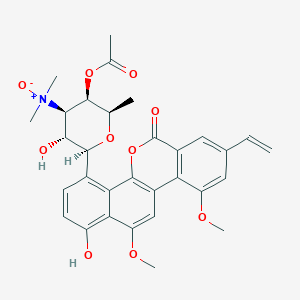

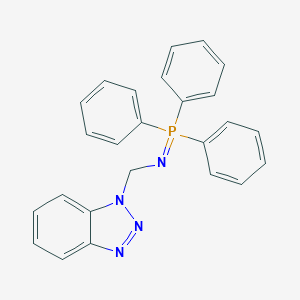
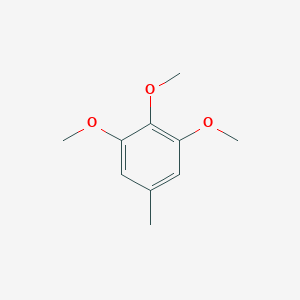


![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)

